![molecular formula C16H15N3 B1303714 2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile CAS No. 771552-11-5](/img/structure/B1303714.png)
2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile
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Overview
Description
The compound "2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile" is a derivative of malononitrile and is related to a class of compounds that have been studied for various applications, including chromogenic devices for anion detection and as precursors for the synthesis of more complex heterocyclic compounds. The malononitrile derivatives exhibit interesting photophysical properties and have been used in the synthesis of pyridines, benzimidazoles, and pyrroles, which are important in medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of malononitrile derivatives typically involves the condensation of malononitrile with various aldehydes or ketones in the presence of catalysts or under specific reaction conditions. For instance, malononitrile dimer has been used as a precursor to synthesize pyrido[1,2-a]pyrimidines and other chromophores . Additionally, the condensation of malononitrile with arylaldehydes has been reported to yield benzylidene-malononitriles . These synthetic routes provide a foundation for the synthesis of the compound , although the specific synthesis of "this compound" is not directly described in the provided papers.
Molecular Structure Analysis
The molecular structure of malononitrile derivatives is characterized by the presence of a cyano group attached to a benzene ring, which can be further substituted with various functional groups. The presence of electron-donating and electron-withdrawing groups within the molecule contributes to its push-pull electronic character, which is significant for its optical properties . The structure of the compound likely includes a pyrrole ring substituted on a benzylidene-malononitrile framework, contributing to its potential as a chromophore or as a precursor for further chemical transformations.
Chemical Reactions Analysis
Malononitrile derivatives participate in various chemical reactions, including cyclization to form heterocyclic compounds such as pyridines, pyrimidines, and benzimidazoles . The reactivity of the cyano group and the presence of other reactive sites within the molecule allow for these transformations. For example, the reaction of malononitrile dimer with enaminones can yield pyridines or benzene derivatives . Additionally, the compound can act as a chemosensor or chemodosimeter for anions like cyanide, where the anion reacts with the compound, leading to a change in color .
Physical and Chemical Properties Analysis
The physical and chemical properties of malononitrile derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups affects their solvatochromic behavior and photophysical properties . These compounds often exhibit color changes upon reaction with specific analytes, which is utilized in optical sensing applications. The photophysical characterization of benzylidene malononitriles has shown that they can be used as probes of solvent friction, with their reaction rates and solvent dependence providing insights into their behavior in different environments .
Scientific Research Applications
Organic Synthesis and Chemical Properties
Research in the field of organic synthesis has explored the chemical properties and synthesis methodologies of compounds similar to 2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile. These studies delve into the reactivity and functionalization of heterocyclic compounds, providing insights into new synthesis pathways and the discovery of novel rearrangements. For instance, investigations into the synthesis of polyfunctional heteroaromatics have led to the identification of new rearrangements and corrections to previously misassigned structures, highlighting the complexity and potential of these compounds in synthetic organic chemistry (Moustafa et al., 2017).
Supramolecular Chemistry
In the realm of supramolecular chemistry, the development of molecular capsules based on calixpyrrole scaffolds, which share structural features with pyrrole-based compounds, has been a significant area of study. These capsules demonstrate the potential for creating new materials with specific encapsulation properties, offering applications in drug delivery and molecular recognition (Ballester, 2011).
Environmental and Biological Applications
Research has also extended into the environmental and biological applications of nitrile-hydrolysing enzymes, demonstrating the potential of microbial degradation of toxic nitrile compounds. This work is crucial for bioremediation efforts, aiming to mitigate environmental pollution by transforming hazardous substances into less harmful products (Sulistinah & Riffiani, 2018).
Antimicrobial Agents
The search for new antimicrobial agents has led to the exploration of monoterpenes such as p-Cymene, found in various plant species. While not directly related to this compound, the study of such compounds reveals the ongoing effort to identify new substances with potential health benefits, including antimicrobial properties (Marchese et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
The compound interacts with its targets by binding to the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the normal functioning of these enzymes, leading to disruption in the bacterial fatty acid synthesis and folate metabolism .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway, affecting the production of essential components of the bacterial cell membrane . Similarly, the inhibition of DHFR disrupts the folate metabolism pathway, affecting the synthesis of nucleotides required for DNA replication .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth due to disruption in essential biochemical pathways . This includes the inhibition of fatty acid synthesis, leading to defective cell membrane production, and the disruption of folate metabolism, affecting DNA replication .
properties
IUPAC Name |
2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-12-3-4-13(2)19(12)16-7-5-14(6-8-16)9-15(10-17)11-18/h3-8,15H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIJYPVWFJHUBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)CC(C#N)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377347 |
Source
|
Record name | {[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methyl}propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
771552-11-5 |
Source
|
Record name | {[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methyl}propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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